molecular formula C15H8F3N7O2S B2380361 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396746-08-9

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2380361
CAS No.: 1396746-08-9
M. Wt: 407.33
InChI Key: GALNTIUCHLPTPY-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a tetrazole ring via a carboxamide linker. The tetrazole moiety is substituted with a 4-(trifluoromethoxy)phenyl group, which introduces significant electronegativity and lipophilicity.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N7O2S/c16-15(17,18)27-9-6-4-8(5-7-9)25-21-13(20-24-25)14(26)19-10-2-1-3-11-12(10)23-28-22-11/h1-7H,(H,19,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALNTIUCHLPTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a nucleophilic acyl substitution reaction involving 4-aminobenzo[c][1,2,5]thiadiazole and 3-trifluoromethylbenzoyl chloride. The reaction is facilitated by triethylamine in dichloromethane under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry) confirm the compound's structure .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. The presence of the trifluoromethoxy group enhances its interaction with target proteins, leading to increased inhibitory effects. For instance, in a study on Mur enzymes of Mycobacterium tuberculosis, compounds with similar structural motifs exhibited significant inhibition with IC50 values around 0.12 mg/mL .

Compound Bacterial Strain IC50 (mg/mL)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-...E. coli0.12 ± 0.001
Other derivativesVarious strainsVaries

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzothiazole derivatives, including our compound of interest. In vitro assays showed that related compounds significantly inhibited the proliferation of cancer cell lines such as A431 and A549. The mechanism involves the induction of apoptosis and cell cycle arrest at specific concentrations (e.g., 1-4 μM) .

Cell Line Concentration (μM) Effect
A4311Apoptosis
A4312Cell Cycle Arrest
A5494Significant Proliferation Inhibition

The biological activity of this compound is attributed to its ability to form hydrogen bonds with amino acid residues in target proteins. For example, the trifluoromethoxy group interacts with residues critical for enzyme activity in bacterial systems .

Case Studies

  • Study on MurB Inhibition : A study focusing on MurB enzymes revealed that modifications in the benzothiazole structure enhanced binding affinity and inhibitory potency against E. coli, demonstrating the potential for developing new antibacterial agents .
  • Anti-Cancer Evaluation : Another research effort synthesized multiple benzothiazole derivatives and assessed their effects on cancer cell lines. The lead compound exhibited significant anti-inflammatory and anti-cancer properties, indicating a promising avenue for further development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of tetrazole and thiadiazole rings are often evaluated for their efficacy against various pathogens. For instance, compounds with similar structural motifs have shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations . The incorporation of trifluoromethoxy groups enhances the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic profiles.

Anticancer Properties
Studies have demonstrated that tetrazole derivatives can possess anticancer activity. The structural features of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide may facilitate interactions with biological targets involved in cancer progression. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways .

Chemical Synthesis and Catalysis

Catalytic Applications
The compound's unique bidentate nature allows it to serve as a ligand in metal-catalyzed reactions. Its ability to stabilize metal centers can enhance the efficiency of C-H bond functionalization reactions, which are crucial in organic synthesis . This application is particularly relevant for developing new synthetic methodologies that require precise control over reaction conditions and product selectivity.

Material Science
In material science, the incorporation of thiadiazole and tetrazole moieties into polymer matrices has been explored for creating advanced materials with specific electronic properties. The presence of electron-withdrawing groups like trifluoromethoxy can improve the thermal stability and mechanical properties of these materials, making them suitable for applications in electronics and photonics .

Case Studies and Research Findings

Study Focus Findings
Chitti et al. (2022)Antimycobacterial activityDerivatives with similar structures showed significant activity against Mycobacterium tuberculosis with IC50 values as low as 2.32 μM .
Abdel-Rahman et al. (2020)Anticancer effectsCompounds containing tetrazole rings were effective in inducing apoptosis in various cancer cell lines .
Sameliuk et al. (2021)Synthesis of triazole derivativesHighlighted the synthesis of novel compounds showing antimicrobial and anticancer properties .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

2.1 Core Heterocyclic Systems
  • Benzo[c][1,2,5]thiadiazole vs. Benzo[d]thiazole: The target compound’s benzo[c][1,2,5]thiadiazole core differs from benzo[d]thiazole (e.g., in ) in the placement of sulfur and nitrogen atoms. Example: N4-(4-Fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides () show kinase inhibition but lack the tetrazole’s π-deficient character .
  • Tetrazole vs. Triazole/Thiadiazole :

    • The tetrazole ring in the target compound (four nitrogen atoms) is more electron-deficient than triazoles (three nitrogens) or thiadiazoles (two nitrogens + sulfur). This property may improve metabolic stability and hydrogen-bonding interactions compared to 1,2,3-triazole derivatives (e.g., compound 6h in ) .
    • Example: 5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamides () exhibit anticancer activity (IC50 ~1.6–2.0 µg/mL against HepG-2), but their thiadiazole cores are less polarized than tetrazoles .
2.2 Substituent Effects
  • Trifluoromethoxy (-OCF3) vs. Halogen/Other Groups :

    • The 4-(trifluoromethoxy)phenyl substituent in the target compound provides enhanced lipophilicity and metabolic resistance compared to smaller groups like -F (e.g., ) or -Cl (e.g., 2-chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide in ). The -OCF3 group’s bulkiness may also improve steric interactions in hydrophobic binding pockets .
    • Example: N-[4-(Trifluoromethyl)benzyl]thiazole carboxamides () leverage trifluoromethyl (-CF3) for similar effects, but -OCF3 offers additional steric flexibility .
  • Carboxamide Linkage :

    • The carboxamide bridge in the target compound is a common pharmacophore in kinase inhibitors (e.g., ), enabling hydrogen bonding with catalytic residues. This contrasts with urea-linked analogs (e.g., ), which may exhibit different binding kinetics .
3.1 Anticancer Activity
  • While direct data on the target compound’s activity is absent in the evidence, structurally related compounds highlight trends:
    • Thiazole-carboxamides (): IC50 values of 1.61–1.98 µg/mL against HepG-2 cells suggest that tetrazole analogs could achieve comparable or superior potency due to enhanced electron deficiency .
    • Benzo[d]thiazole-2,4-dicarboxamides (): Demonstrated kinase inhibition, implying that the target compound’s benzo[c][1,2,5]thiadiazole core may target similar pathways with improved selectivity .

Data Tables

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituent Notable Activity Source
Target Compound Benzo[c]thiadiazole + Tetrazole 4-(Trifluoromethoxy)phenyl N/A (Theoretical) N/A
Benzo[d]thiazole-2,4-dicarboxamide Benzo[d]thiazole 4-Fluorophenyl Kinase inhibition
5-(S-Alkyl)-1,3,4-thiadiazole Thiadiazole Varied alkyl groups Anticancer (IC50 ~1.6 µg/mL)
Triazole-Benzothiadiazole (6h) Benzo[c]thiadiazole + Triazole Methoxyphenyl N/A (Structural analog)
Table 2: Substituent Impact on Properties
Substituent Example Compound Effect on Properties
-OCF3 Target Compound High lipophilicity, metabolic stability
-F Moderate polarity, smaller steric footprint
-Cl Electron-withdrawing, potential toxicity concerns
-CF3 Enhanced hydrophobicity, similar to -OCF3

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